tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate
Description
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate (CAS: 297756-31-1) is a heterocyclic compound featuring a benzoimidazole core substituted with an amino group at position 5 and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₂H₁₅N₃O₂, with a molecular weight of 233.27 g/mol . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making the compound a versatile intermediate in medicinal chemistry and drug synthesis.
Key properties include:
- Storage: Requires protection from light, inert atmosphere, and room temperature .
- Hazards: Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Applications: Primarily used in the synthesis of bioactive molecules, including serotonin receptor ligands and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 5-aminobenzimidazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHCBTYFHVDHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=NC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695748 | |
| Record name | tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
297756-31-1 | |
| Record name | tert-Butyl 5-amino-1H-benzimidazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The most common and direct synthetic route to tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate involves the carbamate protection of 5-amino-1H-benzo[d]imidazole using tert-butyl chloroformate in the presence of a base. The reaction proceeds as follows:
- Starting material: 5-amino-1H-benzo[d]imidazole
- Reagent: tert-butyl chloroformate (Boc-Cl)
- Base: Triethylamine (Et3N) or similar organic base to neutralize HCl formed
- Solvent: Dichloromethane (DCM) or toluene
- Conditions: Reflux or room temperature stirring depending on scale and solvent
This reaction leads to the formation of the Boc-protected amino group at the 5-position of the benzimidazole ring, yielding this compound.
Reaction Mechanism
The amino group on the benzimidazole acts as a nucleophile attacking the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride ion. The base scavenges the released HCl, driving the reaction forward.
Typical Reaction Parameters and Yields
| Parameter | Typical Value |
|---|---|
| Molar ratio (amine:Boc-Cl) | 1:1 to 1:1.2 |
| Base equivalent | 1.1 to 1.5 equiv. triethylamine |
| Solvent | Dichloromethane or toluene |
| Temperature | 0°C to reflux (40-60°C) |
| Reaction time | 1 to 6 hours |
| Purification | Column chromatography or recrystallization |
| Yield | 75% to 90% |
Industrial Production Methods
Industrial scale synthesis generally adapts the laboratory procedure with optimizations for yield, purity, and cost-efficiency:
- Continuous flow reactors are employed to improve reaction control and throughput.
- Automated addition of reagents and in-line pH monitoring optimize reaction conditions.
- Purification is commonly achieved by recrystallization or preparative chromatography to ensure high purity.
- Solvent recycling and waste minimization are incorporated for sustainability.
Alternative Synthetic Strategies
While the Boc protection route is predominant, alternative methods include:
- Multi-step synthesis starting from substituted benzimidazole precursors, involving nitration, reduction, and subsequent protection steps.
- Use of di-tert-butyl dicarbonate (Boc2O) as an alternative Boc-protecting agent in the presence of catalytic bases like 4-dimethylaminopyridine (DMAP).
- Reductive amination strategies to introduce aminomethyl groups followed by Boc protection, though more common for related benzimidazole derivatives.
Reaction Optimization and Analytical Validation
Analytical Techniques
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of tert-butyl group (singlet near δ 1.4 ppm) and benzimidazole aromatic protons.
- Mass Spectrometry (MS): High-resolution MS confirms molecular ion at expected m/z for C₁₂H₁₅N₃O₂.
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95% typically) with reverse-phase C18 columns and UV detection at 254 nm.
Purity and Yield Optimization
- Reaction temperature and time are critical to avoid side reactions such as over-carbamation or decomposition.
- Stoichiometric control of Boc-Cl and base ensures minimal unreacted starting material.
- Solvent choice affects solubility and reaction kinetics; dichloromethane is preferred for better yield and ease of purification.
Summary Table of Preparation Methods
| Method | Reagents & Conditions | Scale | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Boc protection with Boc-Cl | 5-amino-1H-benzo[d]imidazole, Boc-Cl, Et3N, DCM, reflux or RT | Lab to pilot | 75-90 | Chromatography, recrystallization | Most common, straightforward |
| Boc protection with Boc2O + DMAP | Boc2O, DMAP catalyst, acetonitrile, base | Lab scale | 70-85 | Chromatography | Alternative reagent, catalytic base |
| Multi-step synthesis | Nitration, reduction, Boc protection | Research scale | Variable | Chromatography | More complex, used for derivatives |
Research Findings and Practical Notes
- The Boc protection method is well-documented for producing this compound with high selectivity and yield.
- Industrial adaptations focus on continuous processing and solvent recovery to reduce costs.
- The compound’s stability under reaction conditions allows for straightforward purification.
- Side reactions such as over-alkylation or hydrolysis of Boc group are minimized by controlling moisture and reaction time.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate, highlighting differences in substituents, molecular properties, and applications:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects on Reactivity: Amino group (NH₂): Enhances nucleophilicity, enabling reactions like diazotization or amide coupling . Halogens (I, Br, Cl): Facilitate cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or SNAr reactions. Iodo derivatives are particularly valuable in industrial-scale syntheses . Methyl group (CH₃): Increases steric hindrance, reducing reactivity but improving metabolic stability .
Physicochemical Properties: Solubility: Carbamoyl and amino groups improve aqueous solubility via hydrogen bonding, whereas halogens and methyl groups enhance organic-phase partitioning . Stability: Boc-protected derivatives generally exhibit greater stability under basic conditions compared to free amines .
Applications: Pharmaceuticals: Amino-substituted derivatives are intermediates in serotonin receptor ligands (e.g., 5-HT7 antagonists) . Materials Science: Iodo and bromo derivatives serve as precursors for functionalized polymers or metal-organic frameworks .
Research Findings and Case Studies
- Synthetic Utility: The Boc group in this compound is cleavable via trifluoroacetic acid (TFA), enabling downstream functionalization of the amine . In contrast, deprotection of halogenated analogs may require harsher conditions (e.g., Pd-catalyzed hydrogenolysis) .
- Crystallography: Hydrogen bonding patterns in carbamoyl analogs (e.g., tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate) have been analyzed using graph-set theory, revealing robust N–H···O interactions critical for crystal packing .
- Biological Activity: Methyl-substituted analogs exhibit reduced binding affinity to 5-HT7 receptors compared to amino derivatives, highlighting the importance of the NH₂ group in pharmacophore design .
Biological Activity
tert-Butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate is a compound belonging to the class of benzimidazole derivatives, which are known for their significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C₁₃H₁₆N₂O₂
- Molecular Weight : 232.28 g/mol
- Structure : The compound features a benzimidazole ring with an amino group and a tert-butyl ester, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. These interactions can lead to:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which may alter biochemical fluxes within cells.
- Protein Binding : It binds to active sites on proteins, potentially leading to inhibition or activation of their functions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has been evaluated for its anticancer activity. Studies demonstrate that it can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell survival and proliferation. Notably, it has shown effectiveness against several cancer types, including breast and lung cancers .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Case Studies
| Study | Findings | |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus | Supports potential use as an antimicrobial agent |
| Anticancer Evaluation | Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines | Suggests therapeutic potential in oncology |
| Anti-inflammatory Research | Inhibited TNF-alpha production in vitro | Indicates possible application in treating inflammatory conditions |
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₃H₁₆N₂O₂ | Contains an amino group | Antimicrobial, anticancer |
| Benzimidazole Derivative A | C₁₄H₁₈N₂O₂ | Contains a different substituent pattern | Antiviral activity |
| Benzimidazole Derivative B | C₁₂H₁₄N₂O₂ | Lacks carboxylate group | Varies in biological activity |
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of tert-butyl 5-amino-1H-benzo[d]imidazole-1-carboxylate?
Methodological Answer:
Synthetic routes for this compound typically involve cyclization of substituted benzene precursors followed by functionalization. Critical parameters include:
- Reaction Temperature : Excess heat may degrade the amine group; controlled heating (e.g., 60–80°C) preserves functionality .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while avoiding protic solvents prevents unwanted hydrolysis .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for introducing substituents .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively isolates the product from byproducts .
Advanced Question: How can SHELXL be utilized to resolve crystallographic ambiguities in derivatives of this compound?
Methodological Answer:
SHELXL refines crystal structures by addressing challenges like disorder or twinning:
- Twinning Analysis : Use
TWINandBASFcommands to model overlapping lattices in datasets with low symmetry . - Hydrogen Bonding : Apply
AFIXconstraints to fix positions of amino groups, leveraging Fourier difference maps to validate H-bond networks . - Disorder Modeling : Split occupancy refinements (e.g., for tert-butyl groups) using
PARTandSUMPcommands to account for rotational flexibility . - Validation : Cross-check refinement with
PLATONorMercuryto ensure geometric plausibility .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituents:
- Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion [M+H]⁺ at m/z 233.27 .
- IR Spectroscopy : Stretching bands at ~3350 cm⁻¹ (N-H) and ~1700 cm⁻¹ (C=O) validate functional groups .
Advanced Question: How can molecular docking elucidate structure-activity relationships (SAR) for this compound in drug discovery?
Methodological Answer:
- Target Selection : Prioritize enzymes with known benzimidazole interactions (e.g., kinase inhibitors, cytochrome P450) .
- Docking Workflow :
- Validation : Compare docking results with experimental IC₅₀ values from enzyme inhibition assays .
Advanced Question: How do hydrogen-bonding patterns influence the solid-state packing of this compound?
Methodological Answer:
Graph set analysis (GSA) deciphers H-bond motifs:
- N–H∙∙∙O Interactions : Amino groups form bifurcated bonds with carboxylate oxygens, creating R₂²(8) motifs .
- C–H∙∙∙π Contacts : Imidazole rings engage in weak interactions with adjacent tert-butyl groups, stabilizing layered packing .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points (validate via DSC) .
Basic Question: What role does this compound serve in medicinal chemistry?
Methodological Answer:
- Intermediate for Bioactive Derivatives :
- Pro-drug Design : The tert-butyl group enhances lipophilicity, improving blood-brain barrier penetration .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for derivatives?
Methodological Answer:
- Experimental Design :
- Data Analysis :
- Multivariate Statistics : PCA identifies outliers due to solvent impurities or assay variability .
- Meta-Analysis : Compare crystallographic data (e.g., CSD entries) to rule out polymorphic effects .
Advanced Question: What strategies mitigate side reactions during functionalization of the amino group?
Methodological Answer:
- Protection/Deprotection :
- Use Boc or Fmoc groups to shield the amine during alkylation .
- Cleave with TFA/DCM (1:4) to regenerate NH₂ without degrading the imidazole ring .
- Selective Catalysis :
- In Situ Monitoring :
- Track reaction progress via TLC (ninhydrin staining for free NH₂) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
